molecular formula C5H12N2O B1582621 Valeric acid hydrazide CAS No. 38291-82-6

Valeric acid hydrazide

Cat. No.: B1582621
CAS No.: 38291-82-6
M. Wt: 116.16 g/mol
InChI Key: PJBQYCIDGYKEMN-UHFFFAOYSA-N
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Description

Preparation Methods

Valeric acid hydrazide can be synthesized through several methods. One common synthetic route involves the reaction of pentanoic acid or its ester with hydrazine hydrate. The reaction typically involves heating the mixture under reflux conditions for a specified period, usually between 0.5 to 2 hours . After the reaction, the product can be isolated through distillation or recrystallization. Industrial production methods often involve similar processes but are scaled up to accommodate larger quantities and may include additional purification steps to ensure high purity .

Chemical Reactions Analysis

Valeric acid hydrazide undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles depending on the desired substitution or condensation reaction . The major products formed from these reactions vary but often include hydrazones, amines, and oxo derivatives.

Scientific Research Applications

Valeric acid hydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of pentanohydrazide depends on its specific application. In biological systems, it may act by inhibiting enzymes or interacting with specific receptors. The hydrazide group can form stable complexes with metal ions, which can be crucial in its biological activity. The molecular targets and pathways involved vary depending on the specific compound derived from pentanohydrazide and its intended use .

Comparison with Similar Compounds

Valeric acid hydrazide can be compared with other hydrazide compounds, such as:

    Acetohydrazide: Similar in structure but derived from acetic acid.

    Benzohydrazide: Derived from benzoic acid and has aromatic properties.

    Isonicotinic acid hydrazide: Used as an anti-tuberculosis drug.

This compound is unique due to its aliphatic nature, which imparts different chemical and physical properties compared to aromatic hydrazides. Its longer carbon chain can influence its solubility, reactivity, and overall stability .

Properties

IUPAC Name

pentanehydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12N2O/c1-2-3-4-5(8)7-6/h2-4,6H2,1H3,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJBQYCIDGYKEMN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80191667
Record name Valerohydrazide
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Molecular Weight

116.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

38291-82-6
Record name Pentanoic acid, hydrazide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are some of the biological activities reported for pentanehydrazide derivatives?

A1: Pentanehydrazide derivatives have demonstrated potential anticonvulsant and anticancer activities. For instance, 2-Propyl-N′-[1,7,7-trimethylbicyclo[2.2.1]hept-2-ylidene]pentanehydrazide, synthesized from (+)-camphor hydrazide and valproic acid (VPA) chloride, showed promising results as an anticonvulsant agent in models of chemically- and electrically-induced seizures []. Furthermore, N′-substituted benzylidene-5-(1,2-diselenolan-3-yl)pentanehydrazide derivatives exhibited moderate anticancer activity against various human cancer cell lines, including MCF-7 (breast), HL-60 (leukemia), Hela (cervix uterus), and Bewo (placental villus) [].

Q2: How is the structure of pentanehydrazide derivatives elucidated?

A2: Researchers employ various spectroscopic techniques to confirm the structure of synthesized pentanehydrazide derivatives. For example, the structure of 2-Propyl-N′-[1,7,7-trimethylbicyclo[2.2.1]hept-2-ylidene]pentanehydrazide was verified using Raman, FTIR, 1H-NMR, and 13C-NMR spectroscopy, along with FAB-mass spectrometry [].

Q3: Can you provide an example of how a pentanehydrazide derivative is used in analytical chemistry?

A3: A pentanehydrazide derivative, N′-((2-aminopyridin-3-yl)methylene)-5-(1,2-dithiolan-3-yl)pentanehydrazide (TAPA), was employed as a mass barcode in a novel LC-MS/MS method for protein detection []. This method utilizes TAPA's ability to amplify the signal of a target protein, thrombin, through a dual-target recognition strategy involving aptamers and gold nanoparticles. This approach highlights the potential applications of pentanehydrazide derivatives in developing sensitive and selective analytical techniques for biomolecules.

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